molecular formula C21H35N5O B5448948 1'-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine

1'-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine

Cat. No.: B5448948
M. Wt: 373.5 g/mol
InChI Key: BRTOSTIJGZECKM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a pyrazole ring and a bipiperidine moiety . Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Bipiperidine is a type of piperidine, a heterocyclic organic compound that consists of a six-membered ring containing five carbon atoms and one nitrogen atom .


Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrazole compounds are often synthesized from alpha,beta-unsaturated carbonyl compounds and hydrazine or its derivatives . Similarly, piperidine derivatives can be synthesized through various methods, including the reduction of pyridine .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrazole ring and bipiperidine moiety would likely be key structural components .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. Pyrazole compounds are known to participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. Pyrazole compounds are generally soluble in water and other polar solvents .

Properties

IUPAC Name

[1-[1-[(1-ethylpyrazol-4-yl)methyl]piperidin-4-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35N5O/c1-2-26-16-18(14-22-26)15-23-12-7-20(8-13-23)25-11-5-6-19(17-25)21(27)24-9-3-4-10-24/h14,16,19-20H,2-13,15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTOSTIJGZECKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CN2CCC(CC2)N3CCCC(C3)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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